Sodium 1-butanethiolate
Overview
Description
Sodium 1-butanethiolate (NaC4H9SH) is a chemical compound composed of a sodium cation and the anion 1-butanethiolate. It is a colorless liquid with a strong odor of garlic or rotten eggs and is used in various industries, such as the pharmaceutical, food, and chemical industries. In addition, it is used in research laboratories as a reagent and catalyst for various reactions.
Scientific Research Applications
Organic Synthesis
Sodium 1-butanethiolate serves as a versatile intermediate in organic synthesis. Its strong nucleophilic properties make it an efficient reagent for S_N2 type dealkylations of hindered esters and lactones . This reaction is crucial for modifying the structure of complex organic molecules, which can be beneficial in synthesizing pharmaceuticals and designing new materials.
Pharmaceutical Research
In pharmaceutical research, Sodium 1-butanethiolate is utilized for the synthesis of various thiol esters and thioethers . These compounds are often key intermediates in the development of new drugs. The solid, easy-to-handle nature of Sodium 1-butanethiolate salts makes them preferable over gaseous or liquid thiols, which are typically foul-smelling and more difficult to manage .
Material Science
Sodium 1-butanethiolate finds applications in material science due to its ability to act as a nucleophile in the synthesis of polymers and other advanced materials . Its role in cleaving aryl methyl ethers is particularly valuable when modifying the properties of materials to suit specific industrial applications.
Environmental Science
While direct applications in environmental science are not explicitly documented, the use of Sodium 1-butanethiolate in the synthesis of nanomaterials could have implications for environmental remediation technologies . Nanomaterials play a significant role in pollution control and the development of sustainable materials.
Analytical Chemistry
In analytical chemistry, Sodium 1-butanethiolate can be used in the preparation of samples and reagents. Its strong nucleophilic characteristics may be exploited in methods that require the cleavage of specific chemical bonds during analysis .
Biochemistry Research
Sodium 1-butanethiolate is a biochemical used in proteomics research. It aids in the study of proteins and peptides, which are fundamental to understanding biological processes and disease mechanisms .
Mechanism of Action
Target of Action
Sodium 1-butanethiolate, also known as 1-Butanethiol sodium salt , is primarily used as a reagent in chemical reactions . Its primary targets are typically organic compounds that can undergo nucleophilic substitution reactions .
Mode of Action
Sodium 1-butanethiolate acts as a strong nucleophile . In a nucleophilic substitution reaction, the butanethiolate ion (CH3CH2CH2CH2S-) acts as a nucleophile, donating an electron pair to an electrophilic carbon on another molecule . This results in the formation of a new bond and the expulsion of a leaving group from the target molecule .
Biochemical Pathways
The specific biochemical pathways affected by Sodium 1-butanethiolate depend on the nature of the target molecule. It’s commonly used for the synthesis of various thiol esters and thioethers . It’s also efficient for S N 2 type dealkylations of hindered esters and lactones , and for the cleavage of aryl methyl ethers .
Result of Action
The result of Sodium 1-butanethiolate’s action is the formation of new organic compounds. By acting as a nucleophile, it enables the synthesis of a wide range of thiol esters, thioethers, and other sulfur-containing compounds .
Action Environment
The action of Sodium 1-butanethiolate can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can depend on factors like temperature, solvent, and the presence of other reagents. It’s worth noting that Sodium 1-butanethiolate is a solid and is easier to handle compared to gaseous or liquid thiols .
properties
IUPAC Name |
sodium;butane-1-thiolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S.Na/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLWRSNWWLIJTQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[S-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
109-79-5 (Parent) | |
Record name | 1-Butanethiol, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004779866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70197274 | |
Record name | 1-Butanethiol, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 1-butanethiolate | |
CAS RN |
4779-86-6 | |
Record name | 1-Butanethiol, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004779866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanethiol, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium butane-1-thiolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.